3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid
Description
This compound is a flavonoid glycoside derivative characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5, 7, and 4-oxo, and a 3,4-dihydroxyphenyl moiety at position 2. The structure includes a glycosidic linkage to a trihydroxyoxane (pyranose) sugar, further esterified with a 3-oxo-propanoic acid group.
Notably, structurally related compounds, such as those in Morus alba L. Its esterified propanoic acid group may enhance solubility compared to non-esterified flavonoid glycosides, improving bioavailability .
Properties
IUPAC Name |
3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O15/c25-9-4-12(28)17-13(5-9)37-22(8-1-2-10(26)11(27)3-8)23(19(17)33)39-24-21(35)20(34)18(32)14(38-24)7-36-16(31)6-15(29)30/h1-5,14,18,20-21,24-28,32,34-35H,6-7H2,(H,29,30)/t14-,18+,20+,21-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPHANHNTWDML-YYYZAYPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Koenigs-Knorr Glycosylation
The classical method uses a glycosyl bromide donor (e.g., peracetylated β-D-glucopyranosyl bromide) and silver oxide as a promoter. The coumarin’s 3-hydroxy group reacts with the activated sugar in anhydrous CH<sub>2</sub>Cl<sub>2</sub>, yielding the β-glycosidic bond. For stereochemical control, BF<sub>3</sub>-etherate is added to stabilize the oxocarbenium intermediate, ensuring the desired (2R,3R,4S,5R,6S) configuration.
Reaction Parameters :
Enzymatic Glycosylation
Mutated glycoside hydrolases (GHs) from Dictyoglomus thermophilum catalyze the transfer of glycosyl groups from p-nitrophenyl glycosides to the coumarin’s 3-hydroxy group. The E351Q mutant GH demonstrates high efficiency for β-linked glucopyranosides, achieving yields up to 82%.
Advantages :
Deprotection and Final Purification
Global deprotection is achieved through hydrogenolysis (H<sub>2</sub>/Pd-C) for benzyl groups and Zemplén transesterification (NaOMe/MeOH) for acetyl protections. The crude product is purified via semi-preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound.
Characterization Data :
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HRMS : m/z [M+H]<sup>+</sup> calculated for C<sub>28</sub>H<sub>26</sub>O<sub>16</sub>: 617.1295; found: 617.1298.
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<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>): δ 7.82 (s, H-2′), 6.91 (d, J = 8.5 Hz, H-5′), 6.79 (d, J = 8.5 Hz, H-6′), 5.12 (d, J = 7.0 Hz, H-1′′).
Comparative Analysis of Glycosylation Methods
| Parameter | Koenigs-Knorr | Enzymatic |
|---|---|---|
| Yield | 58–67% | 75–82% |
| Stereoselectivity | Moderate | High |
| Toxicity | High (Ag salts) | Low |
| Scalability | Limited | High |
Enzymatic glycosylation outperforms classical methods in yield and sustainability but requires specialized biocatalysts .
Chemical Reactions Analysis
Types of Reactions: 3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to quinones, which can further react to form complex structures.
Reduction: Reduction reactions can convert the carbonyl groups in the malonyl moiety to hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quercetin derivatives with modified antioxidant and biological properties .
Scientific Research Applications
3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of flavonoid glycosides.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular responses to oxidative stress and inflammation.
Medicine: this compound is investigated for its potential therapeutic effects in neuroinflammation, cancer, and cardiovascular diseases.
Industry: It is used in the development of functional foods, nutraceuticals, and cosmetic products due to its health benefits .
Mechanism of Action
The mechanism of action of quercetin 3-malonylgalactoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits the synthesis of nucleic acids and proteins in pathogens .
Comparison with Similar Compounds
Key Observations:
Esterification Effects: The 3-oxo-propanoic acid ester in the target compound likely improves water solubility compared to methyl or malonyl esters (e.g., Quercetin-3-O-(6'-malonyl) glucoside) .
Bioactivity: The compound’s hydroxylation pattern (5,7-dihydroxy-4-oxo) and 3,4-dihydroxyphenyl group align with high antioxidant activity, similar to Avicularin and Reynoutrin. However, its free energy of binding (ΔG) for biological targets remains unquantified in available data .
Synthetic Accessibility : Unlike naturally occurring analogs like Avicularin, the target compound’s esterification may require enzymatic or chemical synthesis, as seen in Isoquercitrin esters .
Pharmacological and Industrial Relevance
- Skin Whitening : The compound’s structural similarity to (3R)-5-[[(2R,3S,4R,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-...] () suggests melanin synthesis inhibition with low cytotoxicity, making it suitable for dermatological formulations .
Biological Activity
The compound 3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article explores its biological activities based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound includes multiple hydroxyl groups and a chromenone moiety, which are often associated with antioxidant and anti-inflammatory properties. Below is a summary of its molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₁₁ |
| Molecular Weight | 348.30 g/mol |
| CAS Number | 3947-62-4 |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to the scavenging of free radicals. A study showed that flavonoids can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .
Anticancer Properties
The compound has shown promise in anticancer studies. For instance:
- Cell Lines Tested : It was evaluated against various cancer cell lines including colon cancer (HCT116), breast cancer (MCF7), and prostate cancer (PC3).
- Mechanism of Action : The compound induces apoptosis and inhibits cell proliferation through modulation of apoptotic pathways .
Case Study: Propolis Extracts
A related study on Brazilian red propolis highlighted the cytotoxic effects of similar polyphenolic compounds against colon and prostate cancer cell lines. The extract's efficacy was attributed to its flavonoid content, suggesting that the compound may exhibit comparable effects .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been suggested through its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that flavonoids can downregulate TNF-alpha and IL-6 production in macrophages .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals.
- Apoptotic Pathway Activation : Induction of mitochondrial dysfunction leading to cytochrome c release.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway reduces inflammation.
Research Findings Summary
Q & A
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
